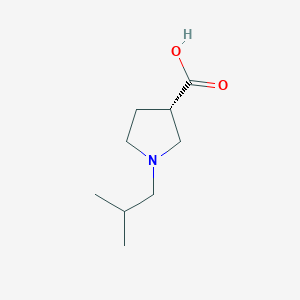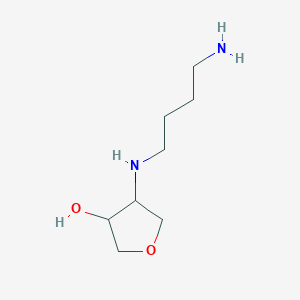![molecular formula C15H10ClNO2S B12938139 [(3-Chloroacridin-9-yl)sulfanyl]acetic acid CAS No. 112759-00-9](/img/structure/B12938139.png)
[(3-Chloroacridin-9-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Chloroacridin-9-yl)thio)acetic acid is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro-substituted acridine moiety linked to a thioacetic acid group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloroacridin-9-yl)thio)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroacridine, which is commercially available or can be synthesized from acridine through chlorination.
Thioether Formation: The 3-chloroacridine is reacted with thioglycolic acid under basic conditions to form the thioether linkage. This step involves the nucleophilic substitution of the chlorine atom by the thiol group of thioglycolic acid.
Acidification: The resulting intermediate is then acidified to yield 2-((3-Chloroacridin-9-yl)thio)acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Chloroacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acridine ring can be reduced under specific conditions to form dihydroacridine derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Aminoacridine, thioacridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-Chloroacridin-9-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of acridine derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in targeting DNA and RNA.
Industry: Utilized in the development of dyes and pigments due to the chromophoric properties of the acridine ring.
Wirkmechanismus
The mechanism of action of 2-((3-Chloroacridin-9-yl)thio)acetic acid involves its interaction with biological macromolecules:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid metabolism.
Reactive Oxygen Species (ROS) Generation: The thioacetic acid group can generate reactive oxygen species, leading to oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
2-((3-Chloroacridin-9-yl)thio)acetic acid is unique due to its combination of a chloro-substituted acridine ring and a thioacetic acid group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
112759-00-9 |
|---|---|
Molekularformel |
C15H10ClNO2S |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-(3-chloroacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C15H10ClNO2S/c16-9-5-6-11-13(7-9)17-12-4-2-1-3-10(12)15(11)20-8-14(18)19/h1-7H,8H2,(H,18,19) |
InChI-Schlüssel |
CBNPSLGLKCPWFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
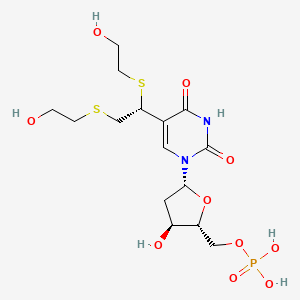
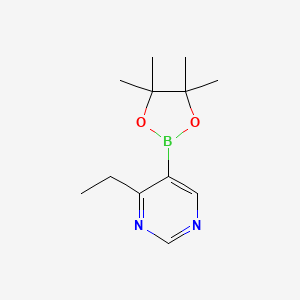
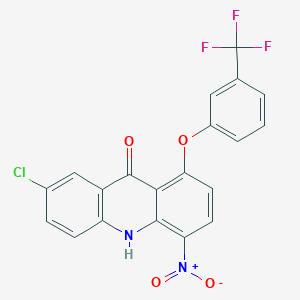
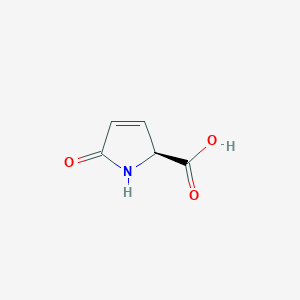
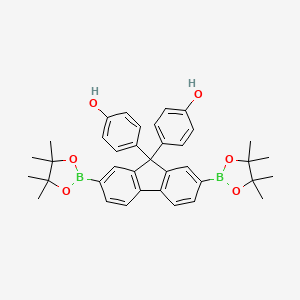
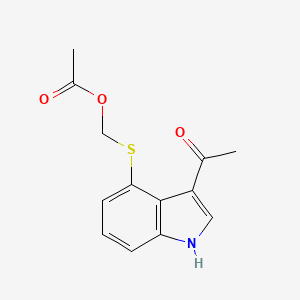

![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)
